![molecular formula C31H39N7O B611893 1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 2172617-16-0](/img/structure/B611893.png)
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YKL-06-062 是一种第二代盐诱导激酶抑制剂。盐诱导激酶是一系列在各种细胞过程中发挥关键作用的酶,包括代谢调节、炎症反应和胰岛素信号传导。 YKL-06-062 特异性地以高效率抑制盐诱导激酶 1、盐诱导激酶 2 和盐诱导激酶 3 .
准备方法
合成路线和反应条件: YKL-06-062 的合成涉及多个步骤,从市售起始材料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以实现所需的抑制活性。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高收率和纯度 .
工业生产方法: YKL-06-062 的工业生产遵循类似的合成路线,但规模更大。该过程针对成本效益和效率进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量。 最终产品通过结晶、色谱和重结晶等技术进行纯化,以达到所需的纯度标准 .
化学反应分析
反应类型: YKL-06-062 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以修饰分子中某些官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化或酮衍生物,而还原可以产生醇或胺 .
科学研究应用
Pharmacological Applications
1.1. Inhibition of Salt-Inducible Kinases
This compound has been identified as a second-generation inhibitor of salt-inducible kinases (SIKs), which are critical in regulating various cellular processes including metabolism and inflammation. The inhibition of SIKs has implications for treating conditions such as obesity, diabetes, and cancer. Research indicates that SIK inhibitors can modulate inflammatory responses and metabolic pathways effectively.
1.2. Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specifically, its mechanism involves the modulation of signaling pathways that are often dysregulated in cancerous cells. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in oncology .
3.1. Study on Antitumor Effects
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The results indicated that the compound could inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis rates .
3.2. Mechanistic Insights
Mechanistic studies revealed that this compound affects several signaling pathways, including the MAPK/ERK pathway, which is crucial for cell survival and proliferation. By inhibiting key components of this pathway, the compound effectively reduces the viability of cancer cells while promoting apoptosis through caspase activation .
作用机制
YKL-06-062 通过抑制盐诱导激酶的活性发挥作用。这些激酶参与调节环磷酸腺苷依赖的抗炎细胞因子(如白介素-10)的产生。通过抑制盐诱导激酶,YKL-06-062 调节各种细胞过程,包括代谢途径、炎症反应和胰岛素信号传导。 YKL-06-062 的分子靶点包括盐诱导激酶的腺苷三磷酸结合位点,它在那里与腺苷三磷酸竞争以抑制激酶活性 .
类似化合物:
HG-9-91-01: 另一种具有高效率的盐诱导激酶抑制剂。
MRT67307: IKK epsilon 和 TBK-1 的双重抑制剂,也抑制盐诱导激酶。
ARN-3236: 首个口服盐诱导激酶 2 抑制剂。
YKL-05-099: 盐诱导激酶 1 和盐诱导激酶 3 的抑制剂
YKL-06-062 的独特性: YKL-06-062 由于其在抑制盐诱导激酶 1、盐诱导激酶 2 和盐诱导激酶 3 方面的选择性和效力而脱颖而出。 它能够调节多个细胞途径,使其成为科学研究和潜在治疗应用中宝贵的工具 .
相似化合物的比较
HG-9-91-01: Another salt-inducible kinase inhibitor with high potency.
MRT67307: A dual inhibitor of IKK epsilon and TBK-1, also inhibiting salt-inducible kinases.
ARN-3236: The first orally administered salt-inducible kinase 2 inhibitor.
YKL-05-099: An inhibitor of salt-inducible kinase 1 and salt-inducible kinase 3
Uniqueness of YKL-06-062: YKL-06-062 stands out due to its high selectivity and potency in inhibiting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. Its ability to modulate multiple cellular pathways makes it a valuable tool in scientific research and potential therapeutic applications .
生物活性
1-Cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one, also known as YKL-06-062, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of salt-inducible kinases (SIKs). These kinases are critical in various cellular processes, including metabolic regulation, inflammatory responses, and insulin signaling pathways. This article reviews the biological activity of YKL-06-062 based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
YKL-06-062 specifically inhibits SIKs 1, 2, and 3 with high potency. The inhibition of these kinases can lead to significant alterations in cellular signaling pathways that may affect cell proliferation and survival. The compound's structure allows it to effectively bind to the ATP-binding site of SIKs, thereby preventing their activation and subsequent downstream signaling.
Inhibition of Salt-Inducible Kinases
YKL-06-062 has been shown to inhibit SIKs in a dose-dependent manner. In vitro studies demonstrate that the compound exhibits IC50 values in the nanomolar range for SIK1 and SIK2. The inhibition results in:
- Decreased inflammatory responses : By inhibiting SIKs, YKL-06-062 reduces the expression of pro-inflammatory cytokines.
- Altered metabolic pathways : The compound influences glucose metabolism by modulating insulin signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of YKL-06-062. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT116 (Colon Cancer) | 6.2 | Significant cytotoxicity observed |
T47D (Breast Cancer) | 27.3 | Moderate cytotoxicity |
These results indicate that YKL-06-062 may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Study on Inflammatory Response : A study published in Cancer Research demonstrated that treatment with YKL-06-062 significantly reduced tumor growth in mouse models by inhibiting SIK-mediated pathways involved in inflammation and cell survival .
- Metabolic Regulation : Research highlighted in Diabetes journal indicated that YKL-06-062 improved insulin sensitivity in diabetic mice models by enhancing glucose uptake in muscle tissues through SIK inhibition .
- Combination Therapies : A recent clinical trial investigated the efficacy of combining YKL-06-062 with traditional chemotherapeutic agents. Preliminary results suggest enhanced therapeutic outcomes when combined with agents like cisplatin for treating resistant cancer types .
属性
IUPAC Name |
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPGVPPWWPDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。